molecular formula C10H5Cl2NO2 B12102979 2,6-Dichloroquinoline-4-carboxylic acid

2,6-Dichloroquinoline-4-carboxylic acid

Cat. No.: B12102979
M. Wt: 242.05 g/mol
InChI Key: TUWYHKPUCCFLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroquinoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinoline core substituted with chlorine atoms at positions 2 and 6, and a carboxylic acid group at position 4. However, systematic comparisons with structurally related compounds are critical to elucidate its unique properties and applications.

Properties

IUPAC Name

2,6-dichloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWYHKPUCCFLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroquinoline-4-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,6-dichloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 2,6-Dichloroquinoline-4-carboxylic acid often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Reagent Conditions Product Yield
Ammonia (NH₃)Cu catalysis, 100°C, 12 hrs2,6-Diaminoquinoline-4-carboxylic acid65–78%
Sodium methoxideMethanol, reflux, 6 hrs2,6-Dimethoxyquinoline-4-carboxylic acid52%
ThiophenolDMF, K₂CO₃, 80°C, 4 hrs2,6-Bis(phenylthio)quinoline-4-carboxylic acid68%

Key Findings :

  • Copper catalysts enhance substitution efficiency by facilitating oxidative addition/reductive elimination steps .

  • Steric hindrance at position 4 (carboxylic acid) slightly reduces reactivity at position 6 compared to position 2.

Oxidation and Reduction

The quinoline core and functional groups undergo redox transformations:

Oxidation

Reagent Target Site Product Outcome
KMnO₄ (acidic)Benzene ring2,6-Dichloroquinoline-4-carboxylic acid N-oxidePartial oxidation (~40%)
CrO₃C-3 position3-Keto-2,6-dichloroquinoline-4-carboxylic acidLow yield (≤25%)

Reduction

Reagent Target Site Product Selectivity
H₂/Pd-CQuinoline ring1,2,3,4-Tetrahydro-2,6-dichloroquinoline-4-carboxylic acidHigh (89%)
NaBH₄Carboxylic acid2,6-Dichloroquinoline-4-methanolModerate (61%)

Mechanistic Notes :

  • Hydrogenation of the quinoline ring proceeds via a stepwise electron transfer mechanism .

  • Selective reduction of the carboxylic acid group requires protective strategies for the chlorine atoms.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl or heteroaryl systems:

Reaction Type Catalyst Product Application
Suzuki-MiyauraPd(PPh₃)₄2,6-Diarylquinoline-4-carboxylic acidDrug intermediates
UllmannCuI, 1,10-phenanthroline2,6-Bis(aryloxy)quinoline-4-carboxylic acidPolymer precursors

Case Study :
A Suzuki coupling with 4-bromophenylboronic acid yielded 2,6-bis(4-methoxyphenyl)quinoline-4-carboxylic acid (72% yield), demonstrating utility in synthesizing kinase inhibitors .

Carboxylic Acid Derivatives

The −COOH group undergoes standard derivatization:

Reaction Reagent Product Conditions
EsterificationSOCl₂, MeOHMethyl 2,6-dichloroquinoline-4-carboxylateRoom temperature, 2 hrs
AmidationHATU, DIPEA2,6-Dichloroquinoline-4-carboxamideDMF, 0°C → rt, 12 hrs
Acid chloride formationPCl₅2,6-Dichloroquinoline-4-carbonyl chlorideReflux, 3 hrs

Thermal Stability :

  • The acid chloride derivative decomposes above 150°C, limiting high-temperature applications.

Halogenation and Side Reactions

While the compound is already dichlorinated, further halogenation can occur under aggressive conditions:

Reagent Position Product Byproducts
Cl₂, FeCl₃C-52,5,6-Trichloroquinoline-4-carboxylic acidIsomeric mixtures (15–20%)
Br₂, AlBr₃C-32,6-Dichloro-3-bromoquinoline-4-carboxylic acidMinor (<10%)

Optimization Insight :

  • Chlorine gas flow rates and temperature control minimize overhalogenation .

Scientific Research Applications

Medicinal Chemistry

2,6-Dichloroquinoline-4-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases. Its derivatives are being explored for:

  • Antimicrobial Activity : Research indicates potential efficacy against bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to interact with specific biological targets, inhibiting microbial growth .
  • Anticancer Properties : Some studies have suggested that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further drug development.

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo reactions typical of carboxylic acids (such as esterification and amidation) allows chemists to create a variety of derivatives with tailored properties for specific applications.

Agricultural Chemistry

In agricultural applications, 2,6-Dichloroquinoline-4-carboxylic acid is being investigated for its potential use in developing herbicides and pesticides. Its chemical reactivity can be harnessed to create effective agrochemicals that target specific plant pathogens or pests .

Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

A study focused on the efficacy of 2,6-Dichloroquinoline-4-carboxylic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimal toxicity observed in vivo. The derivatives were evaluated for their minimum inhibitory concentration (MIC) values, showing promising results that warrant further investigation for drug development .

Case Study 2: Synthesis of Anticancer Agents

Research has been conducted on synthesizing new derivatives from 2,6-Dichloroquinoline-4-carboxylic acid aimed at enhancing anticancer properties. These studies have explored various substitutions on the quinoline ring to optimize biological activity against specific cancer cell lines. Preliminary results indicate that certain modifications can significantly increase cytotoxicity .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds/Uses
Medicinal ChemistryIntermediate in drug synthesis targeting infections and cancersAntimicrobial agents
Organic SynthesisBuilding block for complex organic moleculesDerivatives for pharmaceutical research
Agricultural ChemistryDevelopment of herbicides/pesticidesAgrochemical formulations
Biological StudiesInvestigating biological activities and mechanismsAntimicrobial and anticancer studies

Mechanism of Action

The mechanism of action of 2,6-Dichloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 2,6-dichloroquinoline-4-carboxylic acid, differing in ring systems, substituents, or functional groups:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Core Structure Substituents (Positions) Key Properties/Notes
2,6-Dichloroquinoline-4-carboxylic acid Not provided Quinoline Cl (2,6); COOH (4) High lipophilicity; potential pharmacological applications.
3-Bromo-2,6-dichloroquinoline-4-carboxylic acid Not provided Quinoline Cl (2,6); Br (3); COOH (4) Bromine increases molecular weight and reactivity; may alter binding kinetics .
2,6-Dimethylquinoline-4-carboxylic acid 104175-33-9 Quinoline CH₃ (2,6); COOH (4) Methyl groups reduce electronegativity; discontinued commercial availability .
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine Cl (2); CH₃ (6); COOH (4) Pyrimidine core may reduce aromaticity compared to quinoline; 100% purity reported .
2,6-Dihydroxypyrimidine-4-carboxylic acid 65-86-1 Pyrimidine OH (2,6); COOH (4) Hydroxyl groups increase polarity and acidity; potential solubility in aqueous media .

Commercial and Research Status

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Available at high purity (100%), highlighting its stability and applicability in controlled reactions .

Biological Activity

2,6-Dichloroquinoline-4-carboxylic acid (DCQCA) is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆Cl₂N₁O₂
  • Molecular Weight : 242.06 g/mol
  • Structure : The compound features a quinoline ring with chlorine substituents at positions 2 and 6, and a carboxylic acid group at position 4. This configuration enhances its biological reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

DCQCA has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds have been evaluated for their antibacterial efficacy, revealing that modifications at the carboxylic acid position can enhance their activity against resistant strains.

PathogenActivity (Zone of Inhibition)
Staphylococcus aureus20 mm
Escherichia coli18 mm
Pseudomonas aeruginosa15 mm

These findings suggest that DCQCA could be a promising candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

Anticancer Activity

Research indicates that DCQCA exhibits cytotoxic effects against various cancer cell lines. A study employing the MTT assay demonstrated its effectiveness against HepG2 (liver cancer) and HCT116 (colon cancer) cells. The compound's mechanism appears to involve the modulation of apoptosis pathways, particularly through the activation of Fas protein, which is crucial in extrinsic apoptosis signaling.

Case Study: Anticancer Mechanism

  • Cell Lines Tested : HepG2 and HCT116
  • Results :
    • IC50 values were determined to be approximately 15 µM for HepG2 and 10 µM for HCT116.
    • Flow cytometry analysis revealed significant cell cycle arrest in the G2/M phase after treatment with DCQCA.

The study concluded that DCQCA induces apoptosis in a p53-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, DCQCA has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AntimicrobialInhibits bacterial growthEffective against S. aureus and E. coli
AnticancerInduces apoptosis via Fas pathwayCytotoxic to HepG2 and HCT116 cell lines
Anti-inflammatoryReduces pro-inflammatory cytokinesDecreased levels of TNF-α and IL-6

Synthesis and Derivatives

The synthesis of DCQCA typically involves multi-step chemical reactions that may include halogenation and carboxylation processes. Research into its derivatives has yielded compounds with enhanced biological activities, making them suitable for further pharmacological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Gould–Jacob or Friedländer reactions, with modifications to introduce chlorine substituents. For example, intermediate quinoline derivatives are halogenated using POCl₃ or SOCl₂ under reflux, followed by carboxylation at the 4-position. Reaction optimization involves adjusting catalysts (e.g., Pd(OAc)₂ for cross-coupling), solvent polarity (DMF or dichloromethane), and temperature (80–120°C). Yields improve with stoichiometric control of halogenating agents and inert atmospheres .
  • Data Example :

StepReagents/ConditionsYield (%)
HalogenationPOCl₃, 110°C, 6h75–85
CarboxylationKMnO₄, H₂O, 80°C60–70

Q. How can the structural integrity of 2,6-Dichloroquinoline-4-carboxylic acid be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 8.2–8.5 ppm) and carboxyl carbon (δ ~170 ppm). IR confirms C=O stretch (~1680 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines space groups (e.g., P2₁/c) and validates bond lengths (C-Cl: ~1.73 Å) .
    • Validation : Cross-check experimental data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of 2,6-Dichloroquinoline-4-carboxylic acid?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps (~4.5 eV), electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . Solvent effects are modeled using PCM.
  • Application : Correlate computed acidity (pKa ~3.2) with experimental titration data to assess deprotonation behavior in biological systems .

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

  • Methodology :

  • Comparative Assays : Test the compound against standardized bacterial strains (e.g., S. aureus ATCC 25923) using agar diffusion and microdilution (MIC) protocols. Discrepancies arise from variations in inoculum size or solvent toxicity controls .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with OCH₃) and compare bioactivity trends. For example, 2,6-dichloro derivatives show 2x higher antibacterial potency than methoxy analogs .

Q. What strategies are effective for modifying the quinoline core to enhance target specificity in drug discovery?

  • Methodology :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to improve DNA gyrase inhibition.
  • Conformational Restriction : Cyclize side chains to reduce off-target interactions. For instance, fused oxazoloquinolines exhibit enhanced selectivity for kinase targets .

Q. How should researchers design experiments to investigate the environmental impact of quinoline derivatives?

  • Methodology :

  • Degradation Studies : Expose the compound to UV/H₂O₂ and analyze by LC-MS for byproducts (e.g., chlorinated fragments).
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀) and QSAR models to predict persistence in aquatic systems .

Data Presentation Guidelines

  • Synthetic Data : Report yields, purity (HPLC ≥95%), and spectral peaks with integration values .
  • Biological Activity : Tabulate zone of inhibition (mm) or MIC (μg/mL) against control antibiotics (e.g., ampicillin) .
  • Computational Results : Include Cartesian coordinates of optimized structures and Mulliken charges in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.